5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a useful research compound. Its molecular formula is C17H22N2O5S and its molecular weight is 366.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dioxa-spiro structure : The presence of a dioxane ring fused with an azaspiro structure contributes to its unique pharmacological profile.
- Morpholinone moiety : This feature is known for enhancing bioactivity through various interactions with biological targets.
- Thiophenyl group : The thiophene ring may impart additional biological properties due to its electron-rich nature.
1. Receptor Binding Affinity
Research indicates that derivatives of the dioxa-spiro compound exhibit significant affinity for sigma receptors, particularly σ1 receptors. For instance, a related compound demonstrated a binding affinity (K(i)) of 5.4 ± 0.4 nM for σ1 receptors and considerable selectivity against σ2 receptors and vesicular acetylcholine transporters . This suggests potential applications in neuropharmacology and pain management.
2. Acetylcholine Antagonistic Activity
The compound has been reported to possess acetylcholine antagonistic activity, which is crucial in treating various gastrointestinal disorders. In studies, it was shown to inhibit the effects of acetylcholine on intestinal contractions in guinea pigs, indicating its potential as a therapeutic agent for gastroenteric spasms and ulcers .
3. Antioxidant Properties
Some studies have indicated that related compounds exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. The mechanism involves scavenging free radicals and reducing oxidative damage in cellular systems .
Table 1: Summary of Biological Activities
Activity Type | Observations/Findings |
---|---|
Sigma Receptor Binding | High affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) |
Acetylcholine Antagonism | Significant inhibition of acetylcholine-induced contractions in guinea pig intestines |
Antioxidant Activity | Effective scavenging of free radicals in vitro |
Case Study: Sigma Receptor Ligands
In a study involving various piperidine derivatives, the compound's analogs were synthesized and evaluated for their sigma receptor activity. The results showed that modifications to the morpholine structure could enhance receptor selectivity and potency, making them promising candidates for further development in neuropharmacological applications .
Clinical Implications
The dual activity of acetylcholine antagonism and sigma receptor binding positions this compound as a potential candidate for treating conditions such as:
- Gastrointestinal Disorders : Due to its ability to inhibit gastric acid secretion.
- Neuropathic Pain : Leveraging its sigma receptor interactions.
属性
IUPAC Name |
5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c20-15-12-22-11-14(19(15)10-13-2-1-9-25-13)16(21)18-5-3-17(4-6-18)23-7-8-24-17/h1-2,9,14H,3-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVFSEJODLVTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3COCC(=O)N3CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。